CLogP Differential: Lipophilicity Advantage of the Cyclohexylethyl-Containing Scaffold Over Methyl- and Unsubstituted-C3 Analogs
The target compound exhibits a CLogP of 5.796, which is substantially higher than that of the closest C3-methyl analog 4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine (estimated CLogP ≈ 3.3, ΔCLogP ≈ +2.5 log units) and the C3-unsubstituted comparator 4-(4-bromophenyl)-1H-pyrazol-5-amine (estimated CLogP ≈ 2.8, ΔCLogP ≈ +3.0) . The cyclohexylethyl chain contributes approximately +2.2 to +2.5 logP units relative to a methyl group, which is quantitatively meaningful for membrane partitioning and passive permeability in cell-based assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (CLogP) |
|---|---|
| Target Compound Data | CLogP = 5.796 |
| Comparator Or Baseline | 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine (estimated CLogP ≈ 3.3); 4-(4-Bromophenyl)-1H-pyrazol-5-amine (estimated CLogP ≈ 2.8) |
| Quantified Difference | ΔCLogP ≈ +2.5 (vs. 3-methyl analog); ΔCLogP ≈ +3.0 (vs. C3–H analog) |
| Conditions | CLogP calculated by Enamine using internal algorithm; comparator values estimated by structural analogy and validated with ChemDraw/ACD-Labs prediction methods |
Why This Matters
A CLogP difference of >2 log units is functionally significant: it predicts at least a 100-fold difference in membrane/water partitioning, directly impacting compound performance in cell-permeability assays and dictating solvent requirements for in vitro testing—critical parameters for procurement specification.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. (Establishes quantitative significance of ΔlogP > 1 for permeability and partitioning.) View Source
